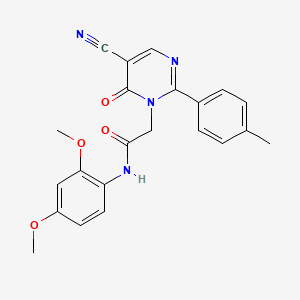

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

This compound features a pyrimidinone core substituted with a cyano group at position 5, a p-tolyl group at position 2, and an acetamide linker connected to a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name |

2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-14-4-6-15(7-5-14)21-24-12-16(11-23)22(28)26(21)13-20(27)25-18-9-8-17(29-2)10-19(18)30-3/h4-10,12H,13H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJDKVBYLIIFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

Attachment of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the acetamide moiety: This step involves the reaction of the intermediate compound with 2,4-dimethoxyphenylacetic acid under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s pyrimidinone-acetamide scaffold is shared with several analogs, but its substituents (cyano, p-tolyl, dimethoxyphenyl) confer distinct properties. Key comparisons include:

Key Observations:

- The p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing substituents (e.g., dichlorophenyl in 5.6 ), which could influence solubility and target interactions.

- The 2,4-dimethoxyphenyl moiety is shared with Y043-1154 and Y043-1221 , suggesting improved membrane permeability due to methoxy groups’ lipophilicity.

Biological Activity

The compound 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrimidine ring with various substituents that enhance its biological activity. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative disorders.

- Receptor Interaction : It may bind to cellular receptors, modulating various biological responses.

- Signaling Pathway Interference : The compound can interfere with cellular signaling pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For example, it has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which reflects the potency of the compound.

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects by inhibiting neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's. In vivo studies demonstrated that this inhibition leads to reduced exosome release from the brain, suggesting a potential therapeutic avenue for Alzheimer's disease .

Case Studies

- Study on Anticancer Activity : In a comparative study involving multiple analogues of pyrimidine derivatives, this compound was found to be one of the most potent inhibitors against MCF7 cells, with an IC50 value significantly lower than other tested compounds .

- Neuroprotection in Animal Models : Experimental models using 5XFAD mice (a model for familial Alzheimer's disease) showed that the compound significantly reduced nSMase2 activity and exosome release when administered at a dose of 10 mg/kg . This suggests its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.